![molecular formula C4H8N2S B1596692 N-cyclopropylthiourea CAS No. 56541-14-1](/img/structure/B1596692.png)
N-cyclopropylthiourea
Overview
Description
N-cyclopropylthiourea is a synthetic organic compound with the molecular formula C4H8N2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-cyclopropylthiourea is represented by the InChI code: 1S/C4H8N2S/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) .Physical And Chemical Properties Analysis
N-cyclopropylthiourea is a powder with a melting point of 139-143 degrees Celsius . It has a molecular weight of 116.19 .Scientific Research Applications
Synthesis of Heterocycles
N-cyclopropylthiourea: serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with different electrophiles and nucleophiles allows for the construction of complex molecular architectures, which are fundamental in the development of pharmaceuticals and agrochemicals .
Biological Activities
Thiourea derivatives, including N-cyclopropylthiourea , exhibit a wide range of biological activities. They have been studied for their potential antitumor, antibacterial, antifungal, and antimalarial properties. This makes them valuable candidates for drug discovery and development .
Coordination Chemistry
Due to the presence of sulfur and nitrogen atoms, N-cyclopropylthiourea can act as a ligand in coordination complexes. These complexes have significant applications in catalysis, material science, and the study of metalloenzymes .
Organocatalysis
N-cyclopropylthiourea: derivatives are known to function as organocatalysts. They facilitate a variety of chemical reactions, including Michael additions and aldol condensations, which are pivotal in organic synthesis .
Molecular Recognition
In the field of molecular recognition, N-cyclopropylthiourea plays a role in the design of sensors and receptors. Its ability to form hydrogen bonds and interact with various substrates is exploited in the detection of ions and molecules .
Materials Science
The compound’s utility extends to materials science, where it is involved in the creation of polymers, adhesives, and flame retardants. Its incorporation into materials can enhance their stability and performance .
Agriculture
N-cyclopropylthiourea: derivatives have shown promise in agriculture as herbicides and pesticides. Their mode of action often involves the inhibition of essential enzymes in pests and weeds, providing an effective means of crop protection .
Pharmaceutical Formulations
In pharmaceutical formulations, N-cyclopropylthiourea can be used to improve the properties of active pharmaceutical ingredients. It may enhance solubility, stability, or bioavailability, thus optimizing drug efficacy .
Mechanism of Action
Target of Action
N-Cyclopropylthiourea, also known as 1-Cyclopropylthiourea, is a chemical compound that belongs to the class of organosulfur compounds known as thioureas Thioureas, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Thioureas are known to inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This suggests that N-Cyclopropylthiourea might interact with its targets in a similar manner, leading to changes in the biochemical processes within the body.
Biochemical Pathways
Given the general action of thioureas on the thyroid gland, it can be inferred that the compound might affect the thyroid hormone synthesis pathway
Pharmacokinetics
Thioureas are generally known to be absorbed and excreted largely unchanged via the kidneys after oral administration . The impact of these properties on the bioavailability of N-Cyclopropylthiourea would need further investigation.
Result of Action
Based on the general action of thioureas, it can be inferred that the compound might lead to a decrease in thyroxine levels, potentially affecting various physiological processes regulated by this hormone .
Action Environment
For instance, the safety data sheet for N-Cyclopropylthiourea suggests that it should be stored in a cool, dry place, indicating that temperature and humidity might affect its stability .
properties
IUPAC Name |
cyclopropylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQVVNZENCVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368935 | |
Record name | N-cyclopropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylthiourea | |
CAS RN |
56541-14-1 | |
Record name | N-cyclopropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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